molecular formula C8H9NO2 B1365734 5-acetyl-6-methyl-2(1H)-pyridinone CAS No. 5220-65-5

5-acetyl-6-methyl-2(1H)-pyridinone

Cat. No.: B1365734
CAS No.: 5220-65-5
M. Wt: 151.16 g/mol
InChI Key: JTLWXFRVOPSNEH-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone ring substituted with acetyl and methyl groups

Scientific Research Applications

5-acetyl-6-methyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its use as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is utilized in the production of functional materials, such as polymers and dyes.

Mechanism of Action

Target of Action

It has been synthesized as a potential antimicrobial and anti-inflammatory agent . This suggests that its targets could be related to the biochemical pathways involved in inflammation and microbial infections.

Mode of Action

It’s known that the compound is utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone . These derivatives could interact with their targets, leading to changes that result in antimicrobial and anti-inflammatory effects.

Biochemical Pathways

Given its potential antimicrobial and anti-inflammatory properties , it can be inferred that it may affect pathways related to the immune response and inflammation.

Result of Action

It has been evaluated for its antibacterial and antifungal activity against various strains of bacteria and fungi . This suggests that it may have a bactericidal or bacteriostatic effect, inhibiting the growth of or killing bacteria and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-2(1H)-pyridinone can be achieved through several methods. One common approach involves the condensation of 6-methyl-2-pyridone with acetic anhydride under reflux conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-6-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinone derivatives with additional functional groups, while reduction can produce alcohols or other reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-6-methyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-acetyl-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLWXFRVOPSNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403122
Record name 5-acetyl-6-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5220-65-5
Record name 5-acetyl-6-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (2.32 g, 0.013 mole) and concentrated HCl (50 ml) were heated and stirred at reflux under an argon atmosphere for 5 hours. Upon cooling to room temperature a solid precipitated. The solid was collected by filtration and allowed to air dry. The dry solid (1.25 g) was heated to 280°-290° C. and maintained at this temperature for 7 minutes. The residue was allowed to cool to room temperature then extracted into methylene chloride. Concentration of the methylene chloride solution followed by flash chromatography (50% methylene chloride--ethyl acetate) gave .46 g m.pt. 201°-202° C. (1:t 196°-198° C.).
Quantity
2.32 g
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50 mL
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Synthesis routes and methods II

Procedure details

C-1. 5-Acetyl-6-methyl-2(1H)-pyridinone--A 10 g portion of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinic acid was heated neat in a bath of a boiling mixture of diphenyl and diphenyl ether for 40 minutes and the mixture allowed to cool to room temperature. The reaction mixture was dissolved in hot isopropyl alcohol, treated with decolorizing charcoal and filtered, and the filtrate allowed to stand at room temperature for several hours. The separated product was collected and dried at 90°-95° C. to yield 4.3 g of 5-acetyl-6-methyl-2-(1H)-pyridinone, m.p. 193°-195° C.
[Compound]
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C-1. 5-Acetyl-6-methyl-2(1H)-pyridinone
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diphenyl and diphenyl ether
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Synthesis routes and methods III

Procedure details

A 10 g portion of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinic acid was heated neat in a bath of a boiling mixture of diphenyl and diphenyl ether for 40 minutes and the mixture allowed to cool to room temperature. The reaction mixture was dissolved in hot isopropyl alcohol, treated with decolorizing charcoal and filtered, and the filtrate allowed to stand at room temperature for several hours. The separated product was collected and dried at 90°-95° C. to yield 4.3 g of 5-acetyl-6-methyl-2-(1H)-pyridinone, m.p. 193°-195° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
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diphenyl and diphenyl ether
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0 (± 1) mol
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0 (± 1) mol
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